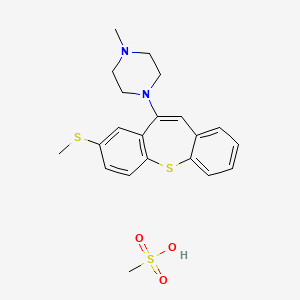
2-Pivaloylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pivaloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a pivaloyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Pivaloylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from pivaloyl chloride and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to yield this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of pinacolone with chromic acid. This method is advantageous due to its scalability and relatively low cost. Additionally, the hydrolysis of tert-butyl cyanide can also be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pivaloylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pivaloyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are employed for nitration, while halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pivaloylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Pivaloylbenzoic acid involves its interaction with various molecular targets. The pivaloyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring allows for aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pivalic acid: Similar in structure but lacks the aromatic benzene ring.
Benzoic acid: Contains the benzene ring but lacks the pivaloyl group.
2-Methylbenzoic acid: Similar aromatic structure with a different substituent.
Uniqueness
2-Pivaloylbenzoic acid is unique due to the presence of both the pivaloyl group and the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
33148-54-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropanoyl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10(13)8-6-4-5-7-9(8)11(14)15/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
MAUPYODWFFWAEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
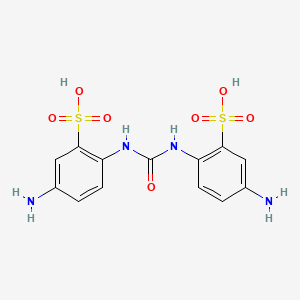
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
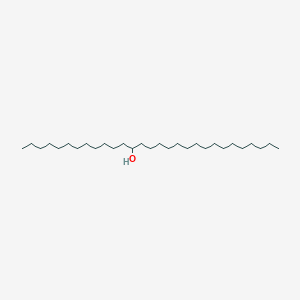



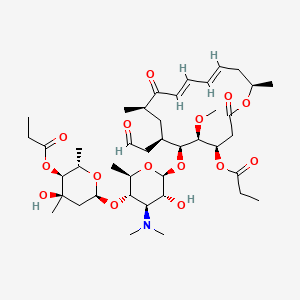
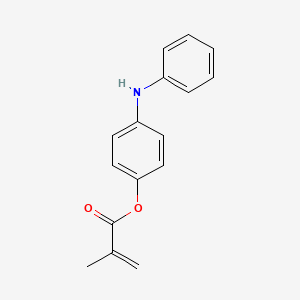
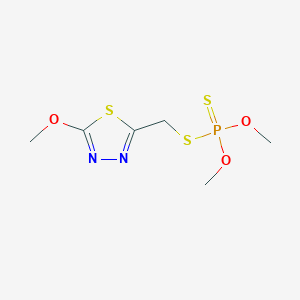
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
